molecular formula C9H17N3O2 B1487884 2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one CAS No. 1342220-32-9

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one

Cat. No. B1487884
M. Wt: 199.25 g/mol
InChI Key: IGDOWKLBZVEZOH-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one, also known as 2-AAM, is an important organic compound that has been studied extensively in recent years. It is used as a building block in the synthesis of a range of drugs, including antibiotics and antivirals. It is also used in the synthesis of other compounds, such as polymers and surfactants. In addition, 2-AAM has been shown to have potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Reactions with Electrophilic Reagents : Research has shown that reactions of related amino-ethanol derivatives with electrophilic reagents lead to the formation of diverse oxazaheterocycles, including morpholin-2-, -3-one, and morpholin-2,3-dione. These reactions highlight the compound's utility in synthesizing heterocyclic compounds with potential pharmacological properties (Palchikov, 2015).

  • QSAR-Analysis of Derivatives : A study on derivatives of a closely related compound aimed to determine parameters of molecular structure for QSAR-analysis, suggesting the theoretical basis for designing new potential antioxidants. The study demonstrates the role of such compounds in drug design, focusing on their antioxidant activities (Drapak et al., 2019).

Therapeutic Potential

  • Antibacterial Properties : A novel antibacterial 8-chloroquinolone, featuring a structurally similar azetidinyl group, displayed potent activity against Gram-positive and Gram-negative bacteria. The study underscores the importance of structural modifications in enhancing antibacterial efficacy, pointing towards the therapeutic potential of compounds with azetidinyl and morpholinyl groups (Kuramoto et al., 2003).

  • Antimicrobial and Antioxidant Activities : Novel di-[2-(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol5-one-4-yl)-azomethinephenyl] isophtalates and their Mannich base derivatives, synthesized from morpholine, exhibited significant antimicrobial and antioxidant activities. These findings suggest the compound's derivatives can serve as leads for the development of new antimicrobial and antioxidant agents (Yüksek et al., 2020).

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c10-8-5-11(6-8)7-9(13)12-1-3-14-4-2-12/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDOWKLBZVEZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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